2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoxaline is a complex organic molecule featuring a combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Piperidine ring formation: This step involves the cyclization of appropriate precursors, such as amino alcohols or diamines, under acidic or basic conditions.
Quinoxaline moiety synthesis: The quinoxaline ring can be synthesized by condensing o-phenylenediamine with a diketone or dicarboxylic acid.
Final coupling reaction: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: NaBH₄, LiAlH₄
Coupling agents: EDCI, DCC
Dehydrating agents: POCl₃, SOCl₂
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidone derivatives, while reduction of the quinoxaline moiety can produce dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, derivatives of this compound may serve as lead compounds for the development of new therapeutic agents. Its structural features allow for the modulation of biological targets, making it a promising candidate for drug design .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability, conductivity, or optical activity .
Wirkmechanismus
The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The piperidine ring may enhance the compound’s lipophilicity, improving its ability to cross cell membranes . The quinoxaline moiety can interact with nucleic acids or proteins, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.
Quinoxaline derivatives: These compounds are studied for their potential as anticancer and antiviral agents.
Uniqueness
The uniqueness of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoxaline lies in its combination of three distinct heterocyclic moieties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Biologische Aktivität
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoxaline represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. The oxadiazole moiety is synthesized through the reaction of amidoximes with carboxylic acids under dehydrating conditions. The quinoxaline structure is then formed via cyclization reactions involving appropriate precursors.
Key Synthetic Steps:
- Formation of Oxadiazole Ring : Reaction of amidoxime derivatives with carboxylic acids.
- Quinoxaline Synthesis : Cyclization using hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 0.01 to 0.06 µg/mL against tumor cells, indicating potent anticancer effects while maintaining low toxicity to normal cells (IC50 > 100 µg/mL) .
Case Studies :
- A study demonstrated that derivatives containing the quinoxaline scaffold displayed dual activity as anticancer and antimicrobial agents, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
Quinoxaline Derivative A | 0.01 ± 0.001 | Anticancer |
Quinoxaline Derivative B | >100 | Non-toxic to normal cells |
Doxorubicin | 0.05 | Anticancer |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Quinoxaline derivatives are known for their broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of oxadiazole moieties enhances these properties significantly.
Findings :
- Compounds similar to this quinoxaline derivative showed high degrees of inhibition against tested bacterial strains .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 10 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. The oxadiazole ring is known to inhibit certain enzymes and receptors that play crucial roles in cellular signaling pathways associated with cancer proliferation and microbial resistance.
Eigenschaften
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(16-11-20-14-3-1-2-4-15(14)21-16)24-9-7-13(8-10-24)18-23-22-17(26-18)12-5-6-12/h1-4,11-13H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKYYUIXAXTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.